molecular formula C8H14ClNO3 B12932818 Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B12932818
M. Wt: 207.65 g/mol
InChI Key: QAKFRTPCMGHCMQ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-7-azabicyclo[221]heptane-1-carboxylate hydrochloride is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the reaction of a bicyclic amine with a methyl ester. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The process may also require specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced.

Scientific Research Applications

Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
  • Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Uniqueness

Methyl 3-hydroxy-7-azabicyclo[221]heptane-1-carboxylate hydrochloride is unique due to its specific hydroxyl group positioning and bicyclic structure

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-12-7(11)8-3-2-5(9-8)6(10)4-8;/h5-6,9-10H,2-4H2,1H3;1H

InChI Key

QAKFRTPCMGHCMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(N1)C(C2)O.Cl

Origin of Product

United States

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